FLT3 mutations are found in about a third of Acute Myeloid Leukemia (AML) cases . These mutations can drive uncontrolled growth of leukemia cells. Flt-3 inhibitors work by blocking the activity of the FLT3 protein, thereby hindering the growth and survival of these cancerous cells.
Several Flt-3 inhibitors, including Gilteritinib and Midostaurin, have shown promising results in clinical trials for FLT3-mutated AML . These drugs, when used in combination with standard chemotherapy, have been shown to improve overall survival rates for AML patients with FLT3 mutations.
Despite the encouraging results, Flt-3 inhibitor therapy faces some challenges. One major hurdle is the development of resistance by cancer cells, which can render the drugs ineffective . Research is ongoing to overcome this obstacle by developing new generation Flt-3 inhibitors and combination therapies that target different pathways in AML cells.